

Ethyl 2-nitrobenzoate structure and IUPAC name

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Compound of Interest

Compound Name: *Ethyl 2-nitrobenzoate*

Cat. No.: *B1362548*

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An In-depth Technical Guide to **Ethyl 2-nitrobenzoate**

Introduction

Ethyl 2-nitrobenzoate is an organic compound that serves as a valuable intermediate in various chemical syntheses. Its structure, characterized by an ethyl ester group and a nitro group ortho to each other on a benzene ring, makes it a versatile precursor for the synthesis of a range of nitrogen-containing heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of its structure, properties, synthesis, and characterization for researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Name

The nomenclature and structural identifiers for **ethyl 2-nitrobenzoate** are systematically defined.

- IUPAC Name: **ethyl 2-nitrobenzoate**^[1]
- Synonyms: Ethyl o-nitrobenzoate, Benzoic acid, 2-nitro-, ethyl ester^{[1][2]}
- CAS Registry Number: 610-34-4^{[1][2]}
- Molecular Formula: C₉H₉NO₄^{[1][2]}
- SMILES: CCOC(=O)C1=CC=CC=C1--INVALID-LINK--[O-]^[1]
- InChI Key: CPNMAYYYYSWTIV-UHFFFAOYSA-N^{[1][2]}

Quantitative Data

The physical and spectral properties of **ethyl 2-nitrobenzoate** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	195.17 g/mol	[1]
Appearance	Liquid	[3]
Boiling Point	446.2 K at 0.024 bar	[2]
¹ H NMR (300 MHz, CDCl ₃)	δ (ppm): 7.93 (d, 1H, J=7.6 Hz), 7.77 (d, 1H, J=7.2 Hz), 7.72–7.62 (m, 2H), 4.40 (q, 2H, J=7.2 Hz), 1.36 (t, 3H, J=7.2 Hz)	[4]
¹³ C NMR	Spectral data available	[1]
IR Spectrum	Data available from measurements in CCl ₄ and CS ₂ solutions.	[2]
Mass Spectrometry (GC-MS)	Top peaks at m/z 150.	[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **ethyl 2-nitrobenzoate** are provided below.

Synthesis: Fischer Esterification of 2-Nitrobenzoic Acid

A common and straightforward method for the preparation of **ethyl 2-nitrobenzoate** is the Fischer esterification of 2-nitrobenzoic acid with ethanol using a strong acid as a catalyst.

Materials:

- 2-Nitrobenzoic acid

- Anhydrous ethanol
- Concentrated sulfuric acid
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate
- Dichloromethane or diethyl ether

Apparatus:

- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 2-nitrobenzoic acid in an excess of anhydrous ethanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess ethanol using a rotary evaporator.
- Dissolve the residue in dichloromethane or diethyl ether and transfer it to a separatory funnel.

- Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude **ethyl 2-nitrobenzoate**.
- The crude product can be further purified by vacuum distillation.

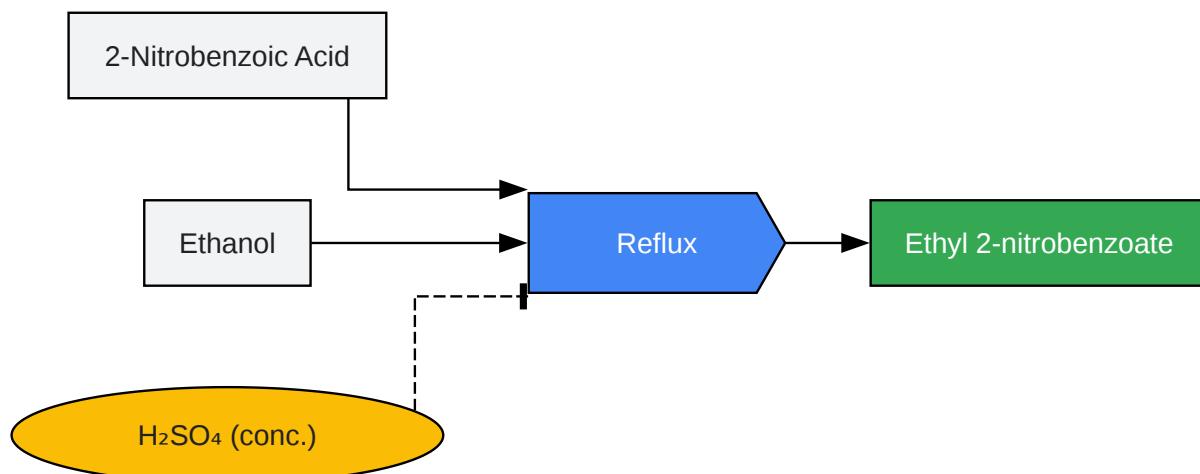
Characterization

The identity and purity of the synthesized **ethyl 2-nitrobenzoate** can be confirmed using various spectroscopic and chromatographic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR spectroscopy is used to confirm the presence of the ethyl group and the substitution pattern on the aromatic ring. The chemical shifts and coupling constants should be consistent with the data presented in the quantitative data table.[4] ^{13}C NMR spectroscopy can be used to identify all the unique carbon atoms in the molecule.[1]
- Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups. The spectrum will show strong absorption bands corresponding to the C=O stretching of the ester group (around 1720 cm^{-1}) and the asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm^{-1} , respectively).
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of **ethyl 2-nitrobenzoate** (195.17 g/mol).[1]
- High-Performance Liquid Chromatography (HPLC): The purity of the compound can be assessed using reverse-phase HPLC. A suitable method involves using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with an acid modifier like phosphoric acid or formic acid for MS-compatible applications.[5]

Mandatory Visualization

The following diagram illustrates the synthesis of **ethyl 2-nitrobenzoate** via the Fischer esterification of 2-nitrobenzoic acid.



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Synthesis of **Ethyl 2-nitrobenzoate**.

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